N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of a benzimidazole ring fused to a phenyl ring, which is further connected to an ethoxybenzamide group.
Preparation Methods
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde, followed by further derivatization. One common method involves the reaction of ortho-phenylenediamine with 4-ethoxybenzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite . The reaction is carried out in a solvent mixture under mild conditions, and the product is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Condensation: The benzimidazole ring can participate in condensation reactions with various aldehydes or ketones to form new derivatives.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound can interact with various enzymes and receptors, modulating their activity and leading to its diverse pharmacological effects .
Comparison with Similar Compounds
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide can be compared with other benzimidazole derivatives, such as:
Omeprazole: A proton pump inhibitor used to treat peptic ulcers and gastroesophageal reflux disease.
Pimobendan: A drug used in the treatment of congestive heart failure.
Albendazole: An anthelmintic used to treat parasitic worm infections.
The uniqueness of this compound lies in its specific structural features, such as the ethoxybenzamide group, which may confer distinct pharmacological properties compared to other benzimidazole derivatives.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-2-27-18-12-10-15(11-13-18)22(26)23-17-7-5-6-16(14-17)21-24-19-8-3-4-9-20(19)25-21/h3-14H,2H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLYGCXSWAXGLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.